N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, and a phenoxypropanamide moiety.
Mechanism of Action
Target of Action
N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to interact with various targets leading to changes in cellular functions . The specific interactions of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways leading to diverse pharmacological activities . The downstream effects of these pathways due to the action of this compound are yet to be elucidated.
Pharmacokinetics
Benzofuran derivatives have been found to have suitable structures for drug development, indicating potential for good bioavailability .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates their ability to function effectively in diverse environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave radiation to accelerate chemical reactions, reducing reaction times and improving product purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzofuran ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and hydroxypropyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuran-2-carboxylic acid derivatives, while reduction can produce hydroxybenzofuran derivatives .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- Psoralen
- 8-methoxypsoralen
- Angelicin
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its hydroxypropyl and phenoxypropanamide moieties provide additional sites for chemical modification, enhancing its versatility in various applications .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14(24-16-9-4-3-5-10-16)19(22)21-13-20(2,23)18-12-15-8-6-7-11-17(15)25-18/h3-12,14,23H,13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEAMSNBVSEOGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C)(C1=CC2=CC=CC=C2O1)O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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